molecular formula C13H14O3 B2623197 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-83-8

3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2623197
CAS RN: 156329-83-8
M. Wt: 218.252
InChI Key: FAVDDMXMFIJQSX-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C13H14O3. It is a derivative of bicyclo[1.1.1]pentane (BCP), a motif that has gained significant interest in medicinal chemistry due to its ability to act as a bioisostere for para-substituted phenyl rings, tert-butyl groups, or internal alkynes . This leads to drug analogues with enhanced pharmacokinetic and physicochemical properties .


Synthesis Analysis

The synthesis of BCP derivatives often involves the use of Grignard reagents . A two-step approach has been reported to obtain synthetically versatile BCP derivatives . This method allows the incorporation of BCP units in tetrapyrrolic macrocycles and the synthesis of a new class of calix4pyrrole analogues . The synthesis of BCP derivatives has also been achieved via ring opening of [1.1.1]propellane followed by multi-step chemical transformation .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is characterized by a bicyclo[1.1.1]pentane core with a methoxycarbonyl group and a carboxylic acid group attached .


Chemical Reactions Analysis

BCP derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of boron-substituted bicyclo[1.1.1]pentanes and (hetero)bicyclo[2.1.1]hexanes via an iridium-catalysed borylation of the bridgehead tertiary C–H bond .

Scientific Research Applications

Molecular Rods

BCP derivatives have been used as molecular rods in materials science . These are molecules that can be used to connect other molecules or structures, providing a rigid and stable framework.

Molecular Rotors

BCP derivatives have also been used as molecular rotors . These are molecules that can rotate around a single bond, which can be useful in various applications such as energy storage and transfer.

Supramolecular Linker Units

BCP derivatives can act as supramolecular linker units . These are used to connect larger molecular structures together, which can be useful in the creation of complex molecular architectures.

Liquid Crystals

BCP derivatives have been used in the creation of liquid crystals . These are materials that have properties between those of conventional liquids and those of solid crystals, and they’re often used in display technologies.

FRET Sensors

BCP derivatives have been used in the creation of FRET (Förster Resonance Energy Transfer) sensors . These are devices that use the energy transfer between two light-sensitive molecules to measure physical or biochemical conditions.

Metal–Organic Frameworks

BCP derivatives have been used in the creation of metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and they’re used in a variety of applications, including gas storage, separation, and catalysis.

In addition to these applications, BCP derivatives have also been used as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This means they can replace these groups in a molecule without significantly changing its overall properties, which can be useful in drug discovery . They can impart physicochemical benefits on drug candidates, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Future Directions

The use of BCP derivatives in drug design is a growing field, with an increasing demand from pharmaceutical institutions . Future research may focus on developing novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues .

properties

IUPAC Name

3-(4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-10-4-2-9(3-5-10)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVDDMXMFIJQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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